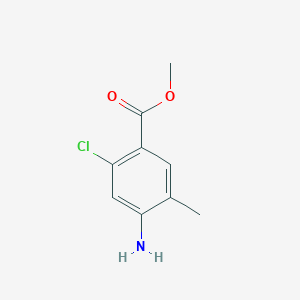
Methyl 4-amino-2-chloro-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-2-chloro-5-methylbenzoate is an organic compound belonging to the class of benzoates. It is an aromatic compound, containing a benzene ring with a methyl group, an amine group, and a chlorine atom. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-chloro-5-methylbenzoate typically involves the methylation of 4-amino-2-chloro-5-methylbenzoic acid. The reaction is carried out using dimethyl sulfate as the methylating agent in the presence of a base such as sodium hydroxide. The reaction is conducted under reflux conditions to ensure complete methylation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to maintain the desired temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-chloro-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group.
Reduction Reactions: The nitro group can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: The major product is 4-amino-2-chloro-5-methylbenzoic acid.
Reduction Reactions: The major product is 4-amino-2-chloro-5-methylbenzylamine.
Scientific Research Applications
Methyl 4-amino-2-chloro-5-methylbenzoate is used in various scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-chloro-5-methylbenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved include the inhibition of metabolic enzymes and the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-5-chloro-2-methoxybenzoate: Similar structure but with a methoxy group instead of a methyl group.
Methyl 5-amino-2-chloro-4-methylbenzoate: Similar structure but with the amino and methyl groups in different positions.
Methyl 2-amino-4-chlorobenzoate: Similar structure but with the amino and chlorine groups in different positions
Uniqueness
Methyl 4-amino-2-chloro-5-methylbenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of enzyme interactions.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 4-amino-2-chloro-5-methylbenzoate |
InChI |
InChI=1S/C9H10ClNO2/c1-5-3-6(9(12)13-2)7(10)4-8(5)11/h3-4H,11H2,1-2H3 |
InChI Key |
AHFALZZJMPSWNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















